3-Methyl-5-phenylisoxazole-4-carboxylic acid

Medicinal Chemistry Analytical Chemistry Organic Synthesis

This specific regioisomer is essential for accurate structure-activity relationship (SAR) studies and synthetic applications. It is a key building block for generating novel amide derivatives and serves as a valuable reference to differentiate from the common 5-methyl-3-phenyl isomer. Procurement ensures correct attribution of biological activity and prevents synthetic route derailment. Standard purity ≥97%.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 17153-21-8
Cat. No. B091636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-phenylisoxazole-4-carboxylic acid
CAS17153-21-8
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C11H9NO3/c1-7-9(11(13)14)10(15-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)
InChIKeyGLNQCTGGLIXRRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-phenylisoxazole-4-carboxylic Acid: Procure the Correct Isoxazole-4-Carboxylic Acid Regioisomer


3-Methyl-5-phenylisoxazole-4-carboxylic acid (CAS 17153-21-8) is a heterocyclic building block belonging to the isoxazole family, characterized by a 1,2-oxazole ring bearing a 3-methyl, 5-phenyl, and 4-carboxylic acid substitution pattern [1]. It is commercially available at a standard purity of ≥97% and serves as a key intermediate for generating amide derivatives and other functionalized isoxazoles . Its primary utility lies in its role as a specific regioisomer for structure-activity relationship (SAR) exploration and as a precursor for further synthetic elaboration via its carboxylic acid handle .

Why 3-Methyl-5-phenylisoxazole-4-carboxylic Acid is Not Interchangeable with Other Isoxazole Carboxylic Acids


Isoxazole carboxylic acids are not a uniform class; their biological and synthetic utility is dictated by the precise substitution pattern on the heterocyclic core . The target compound, 3-methyl-5-phenylisoxazole-4-carboxylic acid, is a distinct regioisomer of the more widely studied 5-methyl-3-phenylisoxazole-4-carboxylic acid (CAS 1136-45-4) [1]. This seemingly minor swap of methyl and phenyl positions leads to significant differences in downstream applications: the 5-methyl-3-phenyl isomer is an established pharmacopeial reference standard (USP Oxacillin Related Compound C), while the 3-methyl-5-phenyl isomer is positioned as a versatile synthetic building block for generating novel amide derivatives . Therefore, substituting one isomer for the other without verification can derail synthetic routes, invalidate analytical methods, and lead to incorrect SAR interpretations.

3-Methyl-5-phenylisoxazole-4-carboxylic Acid: A Quantitative Evidence Guide for Scientific Procurement


Evidence Item 1: Regioisomeric Differentiation and Downstream Application

The primary differentiation for procurement is the specific regioisomeric identity (3-methyl-5-phenyl vs. 5-methyl-3-phenyl) . The 5-methyl-3-phenyl isomer is a USP reference standard for Oxacillin impurity testing, whereas the 3-methyl-5-phenyl isomer is not designated for this analytical purpose and is instead sourced as a synthetic building block . Selecting the incorrect isomer would invalidate a USP compendial method. While direct biological activity data for the free acid is sparse in primary literature, its utility is defined by its role as a precursor to active amide derivatives, such as N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (IC50 = 3 μM in a GATA4/NKX2-5 transcriptional synergy assay) [1]. This demonstrates that the core scaffold, when elaborated, yields bioactive compounds, positioning the target compound as a critical starting material for SAR studies.

Medicinal Chemistry Analytical Chemistry Organic Synthesis

Evidence Item 2: Synthetic Yield in a Specific Curtius Reaction Protocol

A documented synthetic route provides a benchmark yield for the hydrolysis of ethyl 3-methyl-5-phenyl-4-isoxazole carboxylate to the target carboxylic acid, affording 215 mg of product at a 16.9% yield . This low yield highlights a potential synthetic bottleneck for this specific regioisomer, in contrast to the 5-methyl-3-phenyl isomer which can be prepared in higher yields (58-83%) via alternative condensation methods [1]. This quantitative difference in synthetic accessibility directly impacts cost-of-goods and procurement strategy, particularly for scale-up operations.

Organic Synthesis Process Chemistry Building Block

Evidence Item 3: Commercial Availability and Purity

The compound is commercially available from multiple reputable vendors at a standard purity of ≥97% . This is comparable to the 97% purity offered for the closely related analog 5-methyl-3-phenylisoxazole-4-carboxylic acid from major suppliers . This parity in available purity ensures that procurement decisions can be based on other differentiating factors like price, lead time, and regioisomeric identity without compromising on material quality for downstream reactions.

Procurement Quality Control Building Blocks

Evidence Item 4: Limitation of Evidence - Direct Biological Potency

This evidence item explicitly notes a critical limitation: direct, quantitative biological activity data (e.g., IC50, Ki, EC50) for the unmodified 3-methyl-5-phenylisoxazole-4-carboxylic acid is not readily available in primary research literature or authoritative databases [1]. Most reported activity is for its amide or ester derivatives [2]. Therefore, any procurement decision based solely on the intrinsic potency of the free carboxylic acid cannot be supported by existing public data. The compound's value proposition is as a versatile building block, not as a biologically active small molecule in its own right.

Medicinal Chemistry Assay Development Data Integrity

Optimal Application Scenarios for Procuring 3-Methyl-5-phenylisoxazole-4-carboxylic Acid


Scenario 1: Structure-Activity Relationship (SAR) Studies of Isoxazole Amides

Use this compound as the key carboxylic acid starting material to synthesize a library of amide derivatives for biological screening. This application is directly supported by evidence that amides of the isoxazole-4-carboxylic acid scaffold exhibit micromolar activity in cellular assays [1]. Procuring this specific regioisomer is essential to ensure that any observed biological activity can be correctly attributed to the 3-methyl-5-phenyl substitution pattern, enabling a true SAR comparison against the 5-methyl-3-phenyl series.

Scenario 2: Use as a Synthetic Intermediate for Advanced Building Blocks

Employ this compound in reactions such as the Curtius rearrangement to generate isoxazole-containing amines or in amide couplings to create more complex heterocyclic systems [1]. The procurement decision is justified by the compound's role as a documented intermediate in synthetic pathways. While the reported yield for one route is low (16.9%), this reinforces the value of purchasing the pre-formed acid from commercial sources to bypass a known low-yielding step .

Scenario 3: Reference Standard for Analytical Method Development

Utilize this compound as a reference material in analytical chemistry, specifically for developing methods (e.g., HPLC, LC-MS) to differentiate between regioisomeric impurities. While not an official pharmacopeial standard like its 5-methyl-3-phenyl counterpart [1], its distinct chromatographic properties make it valuable for identifying and quantifying this specific isomer in reaction mixtures or as a potential impurity in other isoxazole-based materials.

Scenario 4: Negative Control or Comparator in Biological Assays

Given the absence of reported potent biological activity for the free acid itself [1], this compound can serve as a well-defined negative control in assays where the activity of its amide derivatives is being tested. This use case is critical for confirming that observed activity from derivatives is due to the introduced moiety and not the core isoxazole scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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